N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-12-7-6-11(17(19,20)21)8-13(12)23-15(24)16-22-9-14(25-16)10-4-2-1-3-5-10/h1-9H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQLGUQNQMCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing oxazole rings exhibit potent anticancer properties. A study demonstrated that derivatives of oxazole, including those similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide, displayed significant cytotoxic effects against various cancer cell lines. For instance, certain oxazole derivatives have been reported to inhibit the proliferation of human tumor cell lines with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | HeLa | 0.65 | High |
| Compound B | MCF-7 | 2.41 | Moderate |
| This compound | OVXF 899 | TBD | TBD |
Structure Activity Relationship (SAR) Studies
The trifluoromethyl group in the compound enhances its biological activity. SAR studies have indicated that the presence of such groups can significantly improve the potency of compounds against specific biological targets, including enzymes involved in cancer progression and other diseases . The incorporation of the oxazole moiety further contributes to its effectiveness as a drug candidate.
Bioisosterism
The amide bond present in this compound serves as a bioisostere for various functional groups in drug design. This property allows for modifications that can enhance pharmacokinetic profiles while maintaining biological activity .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines. For example, a recent investigation into related oxazole derivatives showed promising results with IC50 values indicating strong antiproliferative activity against both HeLa and CEM cell lines .
Table 2: In Vitro Antiproliferative Activity
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Related Compound A | L1210 | 9.6 |
| Related Compound B | CEM | 41 |
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for these targets. The pathways involved in its mechanism of action are complex and may include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Carboxamide Families
The compound belongs to a broader class of N-(substituted-phenyl) carboxamides. Key structural variations among analogs include:
- Heterocyclic core : Oxazole vs. isoxazole, thiazole, or pyrazole.
- Substituent positions : Chloro, trifluoromethyl, or nitro groups on the phenyl ring.
- Functional groups : Hydroxy, methyl, or hydrazone moieties.
Table 1: Structural and Functional Comparison
Key Research Findings
Antimicrobial Derivatives : N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide derivatives exhibit broad-spectrum activity against Gram-positive bacteria, suggesting that the target compound’s oxazole core could offer similar advantages .
Pesticidal Efficacy : PP199’s colloidal formulation achieves prolonged field efficacy against citrus rust mites, indicating that the 2-chloro-5-(trifluoromethyl)phenyl moiety is critical for agrochemical applications .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C₁₃H₈ClF₃N₃O
- Molecular Weight : 279.649 g/mol
- IUPAC Name : (E)-N''-[2-chloro-5-(trifluoromethyl)phenyl]-N-(diaminomethylidene)guanidine
- Structure : The compound features a phenyl ring substituted with a chloro and trifluoromethyl group, along with an oxazole moiety.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
- Cytotoxicity Studies : Research indicates that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, similar oxazole derivatives demonstrated IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- Mechanism of Action : Flow cytometry assays have shown that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and increased p53 expression . The presence of the trifluoromethyl group is believed to enhance the potency of these compounds by improving their interaction with biological targets.
- Case Study : A study involving a series of oxazole derivatives showed that modifications in the structure significantly influenced their anticancer activity. Compounds with electron-withdrawing groups (like trifluoromethyl) exhibited improved biological potency compared to their non-fluorinated counterparts .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that:
- The trifluoromethyl group contributes to increased lipophilicity and enhanced binding affinity to target proteins.
- The chloro substituent may play a role in modulating the electronic properties of the molecule, further influencing its biological activity.
Comparative Data Table
| Compound Name | IC₅₀ (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Oxazole Derivative A | 0.65 | MCF-7 | Apoptosis via caspase activation |
| Oxazole Derivative B | 2.41 | MEL-8 | p53 pathway activation |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl... | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide, and what analytical methods validate its purity and structure?
- Methodological Answer : Synthesis typically involves coupling oxazole-2-carboxylic acid derivatives with substituted anilines. For example, oxazole intermediates can be prepared via cyclization of β-ketoamides or through Hantzsch-type reactions. Structural validation employs:
- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., trifluoromethyl and chloro groups) via H and C NMR chemical shifts .
- HRMS : Verify molecular ion peaks and isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolve crystal packing and bond angles using programs like SHELXL .
Q. How can researchers optimize the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Stepwise Purification : Use column chromatography after each coupling step to remove unreacted intermediates.
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to improve efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .
Advanced Research Questions
Q. What structure-activity relationships (SAR) justify the bioactivity of this compound, particularly in targeting enzymes like thymidylate synthase?
- Methodological Answer :
- Pharmacophore Mapping : The trifluoromethyl group enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., thymidylate synthase’s active site). Chlorine at the 2-position on the phenyl ring increases steric hindrance, potentially reducing off-target effects .
- Comparative Assays : Test analogs lacking the oxazole ring or with alternative substituents (e.g., methyl vs. phenyl) to isolate critical moieties .
Q. How can contradictory bioactivity data (e.g., varying IC values in anticancer assays) be systematically addressed?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line, incubation time) to minimize variability.
- Purity Verification : Use HPLC (>98% purity) to rule out impurities affecting results .
- Target Profiling : Employ kinase panels or proteomic studies to identify off-target interactions that may explain discrepancies .
Q. What strategies are effective in resolving crystallographic disorder in this compound’s X-ray structures?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN command to model overlapping lattices in cases of pseudo-merohedral twinning .
- Temperature Factor Analysis : High B-factors in the trifluoromethyl group may indicate dynamic disorder; apply restraints during refinement .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH-Varied Incubation : Test degradation in buffers (pH 4–8) at 37°C, with LC-MS monitoring for hydrolyzed products (e.g., oxazole ring opening) .
- Light/Heat Stress : Expose solid samples to 40°C/75% RH for 4 weeks to assess polymorphic transitions via PXRD .
Q. What computational tools are suitable for predicting this compound’s metabolic pathways?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4) .
- ADMET Predictors : Software like Schrödinger’s QikProp estimates logP (lipophilicity) and BBB permeability, guiding toxicity studies .
Contradiction Resolution
Q. How can conflicting reports about its mechanism of action (e.g., thymidylate synthase vs. kinase inhibition) be reconciled?
- Methodological Answer :
- Biochemical Assays : Perform enzyme inhibition assays (e.g., spectrophotometric dUMP conversion for thymidylate synthase) alongside kinase profiling .
- Gene Knockdown Models : Use siRNA to silence target genes in cell lines and observe phenotypic rescue .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
